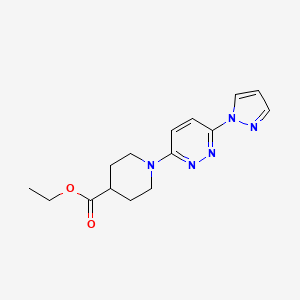![molecular formula C14H14F3NS B2362559 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 680215-91-2](/img/structure/B2362559.png)
4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenylboronic acid and a palladium catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethylphenyl group can be further functionalized using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole include:
4-(Tert-butyl)-2-phenyl-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole: Lacks the tert-butyl group, affecting its lipophilicity and reactivity.
4-(Tert-butyl)-2-[4-(methyl)phenyl]-1,3-thiazole: The trifluoromethyl group is replaced with a methyl group, altering its electronic and steric properties.
The uniqueness of this compound lies in the combination of the tert-butyl and trifluoromethylphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-tert-butyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NS/c1-13(2,3)11-8-19-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQJLVWMPYTGLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
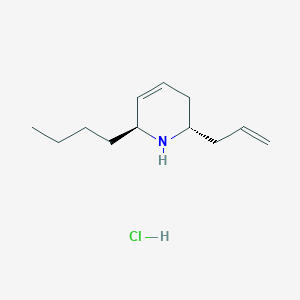
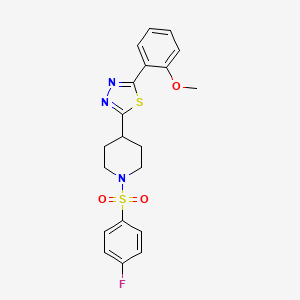
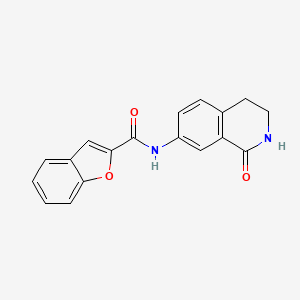
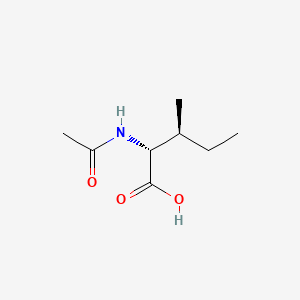

![3-METHYL-1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE](/img/structure/B2362488.png)
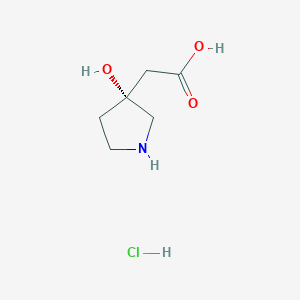
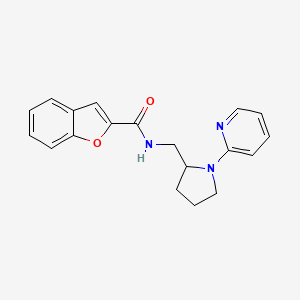
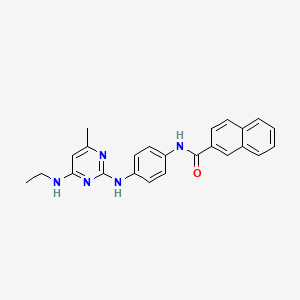
![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)
![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
